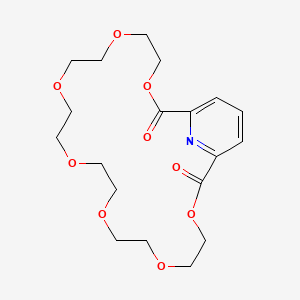
(4aS,8aS)-3-((Phenylsulfonyl)oxy)hexahydroquinazoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4aS,8aS)-3-((Phenylsulfonyl)oxy)hexahydroquinazoline-2,4(1H,3H)-dione is a complex organic compound characterized by its hexahydroquinazoline core structure. This compound features a phenylsulfonyl group attached to an oxygen atom, which is further connected to the hexahydroquinazoline ring. The stereochemistry of the compound is specified by the (4aS,8aS) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aS)-3-((Phenylsulfonyl)oxy)hexahydroquinazoline-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Hexahydroquinazoline Core: This can be achieved through the cyclization of appropriate precursors such as amino acids or amines with carbonyl compounds under acidic or basic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions. This involves the reaction of the hexahydroquinazoline intermediate with phenylsulfonyl chloride in the presence of a base like pyridine or triethylamine.
Oxidation and Purification: The final compound is often purified using chromatographic techniques and may require oxidation steps to achieve the desired oxidation state.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the hexahydroquinazoline ring, potentially converting them to alcohols.
Substitution: The phenylsulfonyl group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (4aS,8aS)-3-((Phenylsulfonyl)oxy)hexahydroquinazoline-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific stereochemistry and functional groups. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicine, derivatives of this compound could be investigated for their potential therapeutic properties. The hexahydroquinazoline core is a common motif in many bioactive molecules, making it a valuable scaffold for drug development.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its reactivity and functional groups make it suitable for various applications, including as an intermediate in the synthesis of more complex products.
作用机制
The mechanism of action of (4aS,8aS)-3-((Phenylsulfonyl)oxy)hexahydroquinazoline-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the hexahydroquinazoline core provides a rigid framework that can fit into specific binding sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
Hexahydroquinazoline Derivatives: Compounds with similar core structures but different substituents.
Phenylsulfonyl Derivatives: Compounds with the phenylsulfonyl group attached to different core structures.
Uniqueness
What sets (4aS,8aS)-3-((Phenylsulfonyl)oxy)hexahydroquinazoline-2,4(1H,3H)-dione apart is its specific stereochemistry and the combination of functional groups. This unique arrangement allows for specific interactions and reactivity that are not observed in other similar compounds.
属性
CAS 编号 |
6341-50-0 |
|---|---|
分子式 |
C14H16N2O5S |
分子量 |
324.35 g/mol |
IUPAC 名称 |
[(4aS,8aS)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl] benzenesulfonate |
InChI |
InChI=1S/C14H16N2O5S/c17-13-11-8-4-5-9-12(11)15-14(18)16(13)21-22(19,20)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2,(H,15,18)/t11-,12-/m0/s1 |
InChI 键 |
DMZBCSVZDOQNJJ-RYUDHWBXSA-N |
手性 SMILES |
C1CC[C@H]2[C@H](C1)C(=O)N(C(=O)N2)OS(=O)(=O)C3=CC=CC=C3 |
规范 SMILES |
C1CCC2C(C1)C(=O)N(C(=O)N2)OS(=O)(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


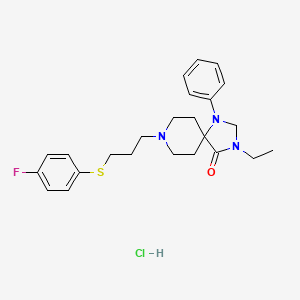
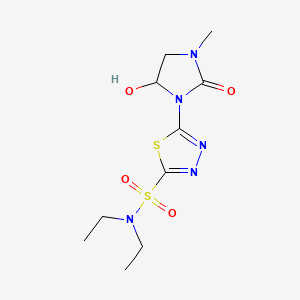
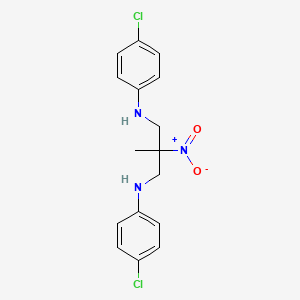


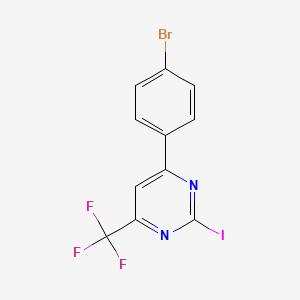
![1,3-thiazol-5-ylmethyl N-[(2S,3R)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B12809094.png)
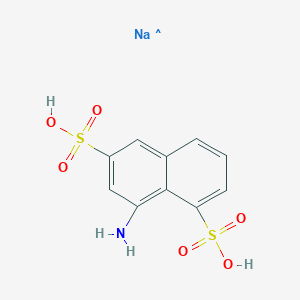
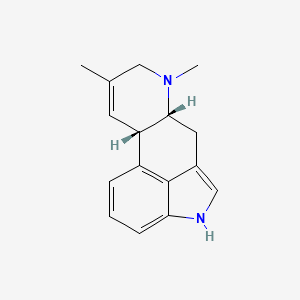
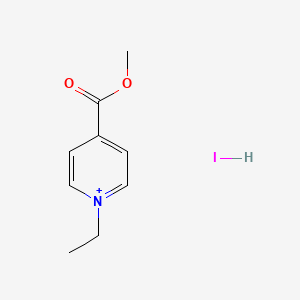
![2-[2-[6-[4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12809120.png)
![4'-(Chloromethyl)-1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B12809122.png)
![1-Amino-9,10-dihydro-4-[[4-[(methylamino)methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonic acid](/img/structure/B12809135.png)
